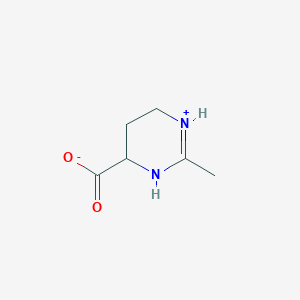

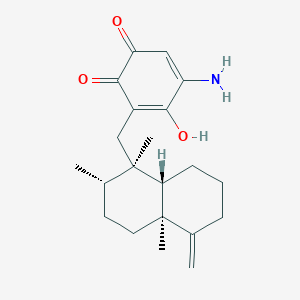

2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine

Description

2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Propriétés

IUPAC Name |

2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-4-7-3-2-5(8-4)6(9)10/h5H,2-3H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXNXVUDBPYKBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117305-84-7, 96702-03-3 | |

| Record name | 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117305847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ectoine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=614616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological function of 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine (ectoine) in bacteria?

A1: Ectoine acts as a potent osmoprotectant in various bacteria, helping them survive under high osmotic stress conditions like high salinity. [, ] This organic compound accumulates intracellularly and stabilizes proteins and cell structures against denaturation caused by high salt concentrations. []

Q2: How does the structure of ectoine contribute to its osmoprotective properties?

A2: Ectoine exists as a zwitterion in solution, with a negatively charged carboxyl group and a positively charged tetrahydropyrimidine ring. [] This zwitterionic nature allows ectoine to interact favorably with water molecules and influence the hydration shell around biomolecules, thus protecting them from osmotic stress. [, ]

Q3: How does ectoine affect the activity of enzymes involved in DNA metabolism?

A3: Research suggests that ectoine can inhibit certain type II restriction endonucleases, particularly EcoRI, by interfering with their DNA binding activity. [] This inhibition appears to be concentration-dependent and more pronounced with 2-Methyl-4-carboxy,5-hydroxy-3,4,5,6-tetrahydropyrimidine (hydroxyectoine), a hydroxylated derivative of ectoine. [] Interestingly, ectoine does not significantly impact the activity of DNase I, RNase A, or Taq DNA polymerase, suggesting a degree of selectivity in its interactions with DNA-binding proteins. []

Q4: Beyond osmoprotection, what other protective effects does ectoine exhibit?

A4: Studies indicate that both ectoine and hydroxyectoine can protect DNA from damage induced by DNA-binding drugs, chemical carcinogens, and radiation. [] This protective effect likely stems from ectoine's ability to stabilize DNA structure and potentially interfere with the binding of damaging agents.

Q5: How does the uptake of ectoine compare to its synthesis in halotolerant bacteria?

A5: Halotolerant Brevibacterium sp. JCM 6894 shows a preference for ectoine uptake over de novo synthesis when subjected to osmotic upshifts. [] This uptake directly correlates with improved growth rates, suggesting the importance of efficient ectoine transport mechanisms for rapid adaptation to high salinity environments. []

Q6: Are there any known analytical methods to study ectoine?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR, is a powerful tool for studying ectoine accumulation and metabolism in bacterial cells. [] This technique allows researchers to track the intracellular levels of ectoine and other metabolites in response to osmotic and temperature stresses. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,9S,13S,14S,17S)-17-(tert-butylcarbamoyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-carboxylic acid](/img/structure/B50778.png)

![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B50780.png)

![Pyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B50786.png)